Arachidonoyl p-Nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

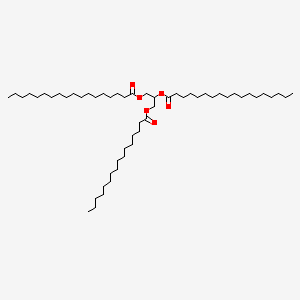

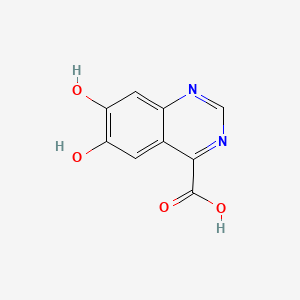

Arachidonoyl p-Nitroaniline (ApNA) is a nitroaniline fatty acid amide . It is used as a substrate for the hydrolysis of p-nitroaniline by Fatty Acid Amide Hydrolase (FAAH) in Dictyostelium discoideum .

Synthesis Analysis

The synthesis of p-Nitroaniline involves a multi-step sequence . The first step is the preparation of acetophenone oxime from acetophenone . The transformation of one functional group on a monosubstituted benzene into another is followed by an electrophilic aromatic substitution reaction to obtain the target compound .Molecular Structure Analysis

The molecular formula of this compound is C26H36N2O3 .Chemical Reactions Analysis

This compound is a substrate for the hydrolysis of p-nitroaniline by FAAH in Dictyostelium discoideum . The hydrolysis rate of this compound and the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium can be used to characterize the binding and catalytic specificity of mammalian FAAH enzymes .Physical And Chemical Properties Analysis

The molecular weight of this compound is 424.58 .Aplicaciones Científicas De Investigación

N-arachidonoyl glycine, a related compound, activates the GPR18 receptor and shows antinociceptive and anti-inflammatory effects. This compound is produced by direct conjugation of arachidonic acid to glycine and by oxidative metabolism of the endocannabinoid anandamide (N. Rimmerman et al., 2008).

Endocannabinoid-like N-arachidonoyl serine (ARA-S) has been identified as a pro-angiogenic mediator, inducing vasodilation and showing vasoprotective potential via key signaling pathways in endothelial cells (X. Zhang et al., 2010).

Nitro-arachidonic acid (NO2-AA) exhibits anti-inflammatory signaling actions in vascular cells and astrocytes. It mediates unique redox signaling anti-inflammatory actions, offering therapeutic potential (A. Trostchansky & H. Rubbo, 2017).

The synthesis and characterization of nitroarachidonate, which has been shown to modulate inflammation, demonstrate its ability to release nitric oxide, induce vasorelaxation, and down-regulate inducible nitric oxide synthase expression during macrophage activation (A. Trostchansky et al., 2007).

N-Acyl amino acids like N-arachidonoyl serine and arachidonoyl glycine have pharmacological activities, such as vasodilation, neuroprotection, antinociception, and potential in bone loss treatment. However, the biochemical roles of these amides are mostly unknown (L. Hanuš et al., 2014).

Mecanismo De Acción

Target of Action

Arachidonoyl p-Nitroaniline primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the hydrolysis of endocannabinoids, which are bioactive lipids that regulate several neurobehavioral processes .

Mode of Action

This compound acts as a substrate for FAAH . The compound is hydrolyzed by FAAH, resulting in the release of p-nitroaniline and arachidonic acid . This interaction allows the compound to be used in enzyme kinetic studies to analyze the activity of FAAH .

Biochemical Pathways

The hydrolysis of this compound by FAAH is part of the endocannabinoid signaling pathway . Endocannabinoids like anandamide are hydrolyzed by FAAH into free arachidonic acid and ethanolamine, terminating their bioactivity . By acting as a substrate for FAAH, this compound can help elucidate the role of FAAH in this pathway .

Result of Action

The hydrolysis of this compound by FAAH results in the release of p-nitroaniline . This reaction can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .

Safety and Hazards

Direcciones Futuras

The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a pressing need . Various methods for its conversion and removal have been explored . The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .

Análisis Bioquímico

Biochemical Properties

Arachidonoyl p-Nitroaniline interacts with FAAH, an enzyme found in Dictyostelium discoideum . The compound serves as a substrate for the hydrolysis of p-nitroaniline by FAAH . This interaction is crucial for enzyme kinetic studies, such as determining the hydrolysis rate of this compound and analyzing the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium .

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its interaction with FAAH. It serves as a substrate for the hydrolysis of p-nitroaniline by FAAH, which is a key step in certain biochemical reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the hydrolysis of p-nitroaniline by FAAH

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMVYDNBOIVHBO-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-1,5-Methenocyclopent[d]azepine(9CI)](/img/no-structure.png)

![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)

![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)